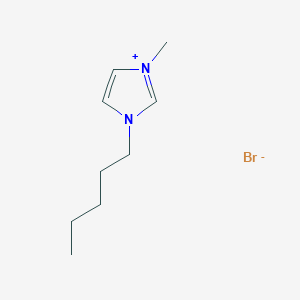
1-Methyl-3-pentylimidazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-pentylimidazolium bromide is a useful research compound. Its molecular formula is C9H17BrN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrolytes in Energy Storage
1-Methyl-3-pentylimidazolium bromide is increasingly recognized as an effective electrolyte for lithium-ion batteries. Its ionic conductivity enhances battery performance and longevity, making it a promising candidate for next-generation energy storage solutions. Research indicates that ionic liquids like this compound can improve the efficiency of lithium-ion transport within the battery, leading to better charge-discharge cycles and overall energy efficiency .
Green Solvent Applications
This compound serves as a green solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds while promoting environmentally friendly reactions positions it as an alternative to traditional organic solvents that are often volatile and hazardous. Studies have shown that using this compound can facilitate reactions under milder conditions, thus reducing energy consumption and waste generation .
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its unique properties allow for more accurate modeling of biological systems, providing insights into mechanisms of action at the molecular level. For example, it has been used to study the effects of ionic liquids on enzyme stability and activity, revealing critical information about enzyme kinetics and thermodynamics .
Separation Processes
The compound is employed in liquid-liquid extraction processes for purifying bioactive compounds from natural sources. Its selective solvation capabilities enable efficient separation of desired compounds from complex mixtures. This application is particularly valuable in pharmaceuticals and nutraceuticals, where the extraction of specific active ingredients is crucial for product efficacy .
Nanotechnology
In nanotechnology, this compound plays a significant role in the synthesis of nanomaterials. Its properties facilitate the formation of nanoparticles and nanocomposites that are essential for developing advanced materials used in electronics and medicine. Research has demonstrated that ionic liquids can stabilize nanoparticles during synthesis, leading to improved size control and dispersibility .
Case Study 1: Lithium-Ion Batteries
A study conducted on lithium-ion batteries incorporating this compound showed significant improvements in cycle stability and capacity retention compared to conventional electrolytes. The ionic liquid's high ionic conductivity contributed to enhanced charge transport within the battery cells .
Case Study 2: Green Chemistry
In a series of experiments aimed at optimizing organic reactions using this compound as a solvent, researchers observed that reaction yields increased by up to 30% compared to traditional solvents. This finding underscores the compound's potential in promoting sustainable chemical processes .
Case Study 3: Biochemical Applications
Research involving the use of this compound in enzyme assays revealed that this ionic liquid could stabilize enzymes against denaturation while maintaining their catalytic activity. This property makes it a valuable tool for studying enzyme mechanisms under various conditions .
Propiedades
Fórmula molecular |
C9H17BrN2 |
|---|---|
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
1-methyl-3-pentylimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PXFKRXXEFJDOMO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCN1C=C[N+](=C1)C.[Br-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















